

4-ethyl-2-methylhexane boiling point and melting point

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Compound of Interest

Compound Name: 4-ethyl-2-methylhexane

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An In-Depth Technical Guide to the Physicochemical Properties of **4-ethyl-2-methylhexane**: Boiling and Melting Points

Introduction

4-ethyl-2-methylhexane is a saturated hydrocarbon belonging to the alkane family, with the chemical formula C_9H_{20} .^{[1][2]} As a branched-chain alkane, it is an isomer of nonane. Understanding the physical properties of such compounds, particularly their boiling and melting points, is fundamental in various scientific disciplines, including organic synthesis, materials science, and petrochemical engineering. These properties are direct manifestations of the molecule's structure and the intermolecular forces it exerts. This guide provides a comprehensive analysis of the boiling and melting points of **4-ethyl-2-methylhexane**, grounded in theoretical principles and validated by established experimental methodologies.

Physicochemical Data of 4-ethyl-2-methylhexane

The boiling and melting points are critical physical constants that define the conditions under which a substance transitions between its solid, liquid, and gaseous states. The experimentally determined values for **4-ethyl-2-methylhexane** are summarized below.

Property	Value	Source(s)
IUPAC Name	4-ethyl-2-methylhexane	[3]
Molecular Formula	C ₉ H ₂₀	[1][2][4]
Molecular Weight	128.26 g/mol	[4][5]
Boiling Point	133.8 °C to 134.1 °C	[1][5][6]
Melting Point	-112.99 °C	[6][7]
Density	0.719 - 0.721 g/cm ³	[6][7]

Theoretical Framework: The Influence of Molecular Structure on Physical Properties

The melting and boiling points of nonpolar compounds like alkanes are governed by the strength of their intermolecular forces, specifically London dispersion forces, which are a type of van der Waals force.[8] The magnitude of these forces is influenced by two primary factors: molecular size and molecular shape.

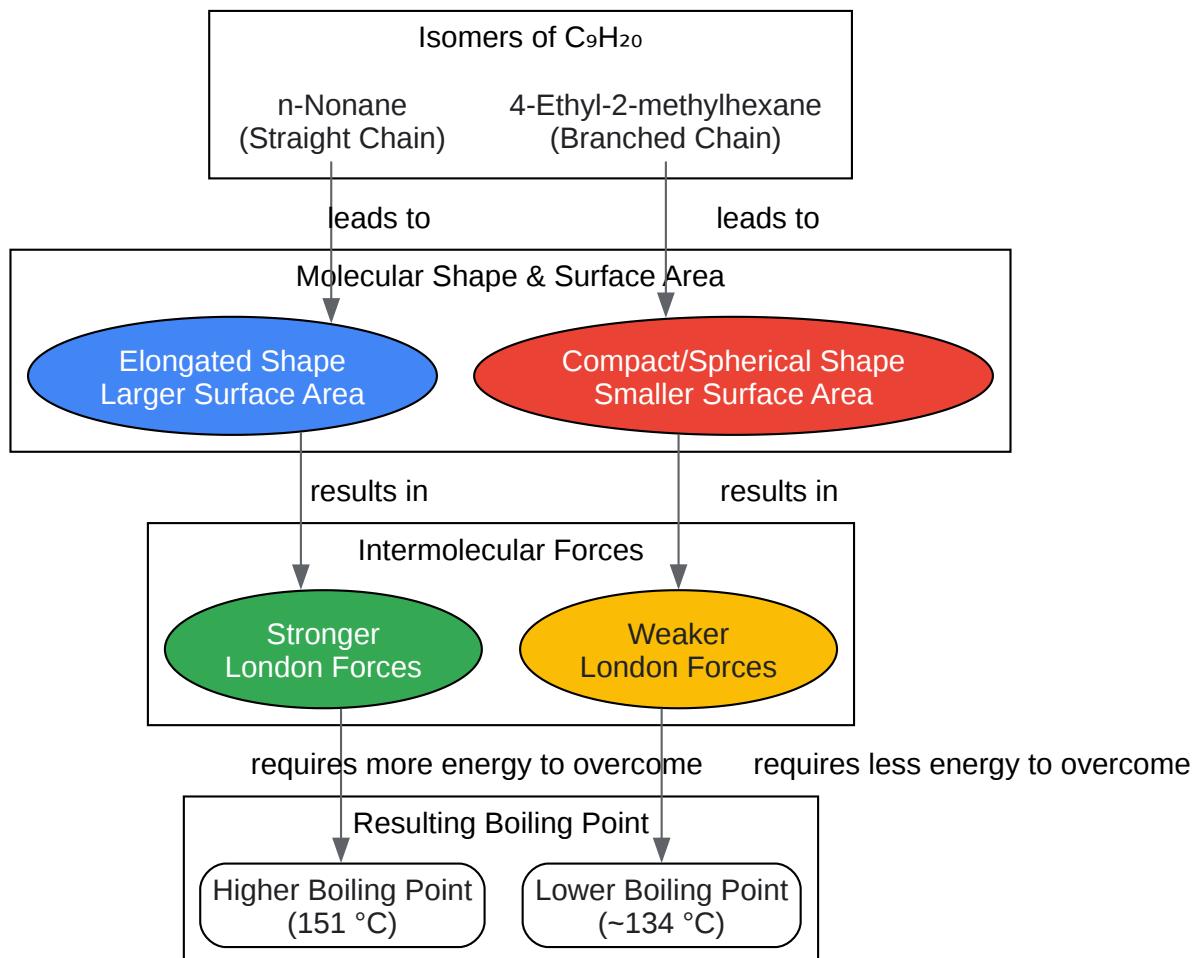
The Role of Molecular Size and Surface Area

As the number of carbon and hydrogen atoms in an alkane molecule increases, so does its molecular weight and the total number of electrons.[9] This leads to a larger and more polarizable electron cloud, which in turn strengthens the transient dipole-induced dipole interactions (London dispersion forces) between adjacent molecules.[10] Consequently, more energy is required to overcome these forces to transition from a liquid to a gas, resulting in a higher boiling point.[9][11] For this reason, the boiling points of straight-chain alkanes steadily increase with chain length.[10]

The Impact of Molecular Branching

For isomers, which have the same molecular formula but different structural arrangements, molecular shape becomes the dominant factor. Increased branching in an alkane chain leads to a more compact, spherical structure.[10] This compactness reduces the effective surface area over which adjacent molecules can interact.[8][10] A smaller contact area results in weaker London dispersion forces. Therefore, branched alkanes typically exhibit lower boiling

points than their straight-chain counterparts.^{[8][12]} **4-ethyl-2-methylhexane**, as a branched C₉ alkane, exemplifies this principle, having a lower boiling point than n-nonane (151 °C).



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Caption: Relationship between alkane branching and boiling point.

Experimental Determination Protocols

The accurate determination of boiling and melting points is crucial for compound identification and purity assessment. The following sections detail the standard, self-validating protocols for these measurements.

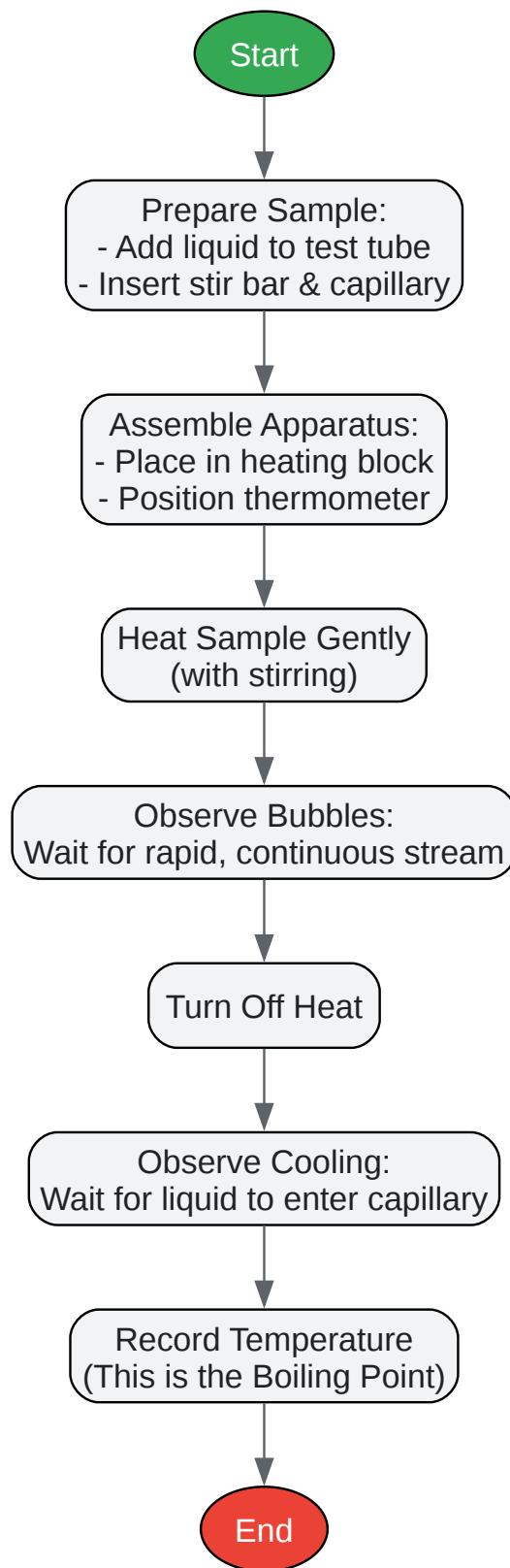
Boiling Point Determination: Micro-Reflux Method

For small sample volumes, the micro-boiling point (or micro-reflux) method is highly effective and accurate.^[13] The principle hinges on heating a liquid until its vapor pressure equals the external atmospheric pressure, at which point continuous bubbling is observed.^[14]

Protocol:

- Sample Preparation: Using a Pasteur pipette, add approximately 0.5 mL of **4-ethyl-2-methylhexane** into a small test tube. Add a small magnetic stir bar to prevent "bumping" during heating.
- Apparatus Setup:
 - Place the test tube in a heating block on a hot plate stirrer.
 - Clamp a thermometer such that its bulb is positioned about 1 cm above the liquid's surface. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.
 - Take a capillary tube (sealed at one end) and place it, open end down, into the test tube containing the liquid.
- Heating and Observation:
 - Turn on the stirrer for gentle agitation.
 - Begin heating the block. Initially, a slow stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.
 - As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid vaporizes and its vapor displaces the remaining air.

- Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. At this point, the liquid is boiling vigorously.
- Measurement:
 - Turn off the heat. The liquid will begin to cool, and the bubbling will slow down.
 - The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[13] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.
- Validation: For accuracy, allow the apparatus to cool and repeat the determination until two consistent values are obtained.

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Caption: Workflow for micro-boiling point determination.

Melting Point Determination: Capillary Method

Since **4-ethyl-2-methylhexane** has a very low melting point (-112.99 °C), its determination requires specialized low-temperature apparatus. However, the general principle, widely used for organic solids, is described here. The method relies on heating a small, powdered sample in a capillary tube at a controlled rate.[15] The melting point is recorded as a range from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Protocol:

- **Sample Preparation:** Ensure the solid sample is completely dry and finely powdered. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height).[16]
- **Packing:** Compact the sample into the sealed end of the tube by tapping or by dropping it down a long glass tube.[16][17] A well-packed sample ensures uniform heat transfer.
- **Apparatus Setup:** Place the capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[16]
- **Heating and Measurement:**
 - If the approximate melting point is known, heat rapidly to about 20 °C below this temperature.[17]
 - Then, slow the heating rate to 1-2 °C per minute.[17] This slow ramp rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.
 - Record the temperature at which the first drop of liquid is observed (T_1).
 - Continue heating slowly and record the temperature at which the last crystal of solid melts into a clear liquid (T_2).
- **Purity Assessment:** The melting point is reported as the range $T_1 - T_2$. A pure compound will have a sharp melting range (typically 0.5-1.5 °C).[18] Impurities tend to lower the melting point and broaden the melting range.[16][18]

Conclusion

The boiling point (approx. 134 °C) and melting point (-112.99 °C) of **4-ethyl-2-methylhexane** are defining physical constants dictated by its molecular structure. As a branched C₉ alkane, its compact shape reduces the effective surface area for intermolecular interactions, leading to weaker London dispersion forces and a lower boiling point compared to its straight-chain isomer, n-nonane. The precise experimental determination of these values, using validated protocols such as the micro-reflux and capillary methods, remains a cornerstone of chemical characterization, offering critical insights into a compound's identity and purity.

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